molecular formula C13H14N2O4 B1414882 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid CAS No. 1152965-43-9

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid

Cat. No.: B1414882
CAS No.: 1152965-43-9
M. Wt: 262.26 g/mol
InChI Key: OBGGNUQVZAXSIL-UHFFFAOYSA-N
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Description

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a pyrazolylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methoxylation: The pyrazole derivative is then methoxylated using methanol and a suitable catalyst.

    Coupling with Benzoic Acid: The methoxylated pyrazole is coupled with 3-methoxy-4-hydroxybenzoic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-hydroxybenzoic acid: Similar structure but lacks the pyrazolylmethoxy group.

    4-methoxybenzoic acid: Similar structure but lacks both the pyrazolylmethoxy and additional methoxy groups.

    1-methyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but lacks the benzoic acid moiety.

Uniqueness

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid is unique due to the presence of both the methoxy and pyrazolylmethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-4-[(1-methylpyrazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-7-9(6-14-15)8-19-11-4-3-10(13(16)17)5-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGNUQVZAXSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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